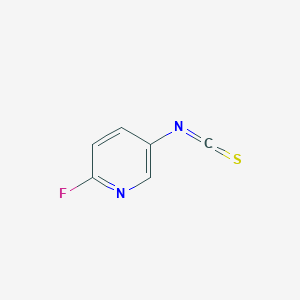
2-Fluoro-5-isothiocyanatopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-isothiocyanatopyridine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both fluorine and isothiocyanate groups in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-amino-5-fluoropyridine with thiophosgene or other thiocarbonyl transfer reagents . This reaction proceeds under mild conditions and yields the desired isothiocyanate derivative.
Industrial Production Methods: Industrial production of 2-Fluoro-5-isothiocyanatopyridine may involve scalable synthetic routes such as the one-pot preparation method. This method involves the desulfurization of a dithiocarbamate salt generated in situ by treating an amine with carbon disulfide in the presence of a base like DABCO or sodium hydride . The use of iron (III) chloride as a mediator in this process ensures moderate to good yields.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Cyclization Reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: Cyclization can be induced using bases or acids as catalysts, depending on the desired product.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Fluoro-5-isothiocyanatopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and other macromolecules . This reactivity is exploited in various applications, including the development of enzyme inhibitors and probes for studying biological pathways .
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the isothiocyanate group, making it less reactive in certain applications.
5-Isothiocyanatopyridine: Lacks the fluorine atom, which affects its chemical stability and reactivity.
Uniqueness: 2-Fluoro-5-isothiocyanatopyridine is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and stability. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H3FN2S |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-fluoro-5-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3FN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H |
InChI Key |
IYQUATIPVITFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















